molecular formula C13H21N3O2 B1492552 Ethyl 6-(dipropylamino)pyridazine-3-carboxylate CAS No. 2098085-90-4

Ethyl 6-(dipropylamino)pyridazine-3-carboxylate

Cat. No.: B1492552
CAS No.: 2098085-90-4
M. Wt: 251.32 g/mol
InChI Key: OGGFECDINRBCEZ-UHFFFAOYSA-N
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Description

Ethyl 6-(dipropylamino)pyridazine-3-carboxylate ( 2098085-90-4) is a chemical compound with the molecular formula C13H21N3O2 and a molecular weight of 251.32 g/mol . This esterified pyridazine derivative is characterized by a dipropylamino substituent and serves as a valuable building block in medicinal chemistry and organic synthesis. Pyridazine carboxylic acid derivatives are of significant interest in pharmaceutical research, particularly as key intermediates in the synthesis of complex molecules . For instance, related ethyl pyridazine-3-carboxylate structures are utilized in the development of novel synthetic pathways for active pharmaceutical ingredients, including treatments for conditions like spinal muscular atrophy (SMA) . The structural motifs present in this compound make it a versatile precursor for further chemical modifications, such as hydrolysis to carboxylic acids or nucleophilic substitution of the amino group, enabling the exploration of structure-activity relationships in drug discovery campaigns. This product is intended for research purposes only and is strictly not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption .

Properties

IUPAC Name

ethyl 6-(dipropylamino)pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-4-9-16(10-5-2)12-8-7-11(14-15-12)13(17)18-6-3/h7-8H,4-6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGFECDINRBCEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NN=C(C=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl 6-(dipropylamino)pyridazine-3-carboxylate has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a probe or inhibitor in biological studies to understand cellular processes.

  • Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 6-(dipropylamino)pyridazine-3-carboxylate exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

  • Receptors: It may bind to specific receptors, influencing signal transduction processes.

Comparison with Similar Compounds

Data Table: Key Structural and Inferred Properties

Compound Name CAS Number Molecular Formula Key Substituents Inferred Properties
Ethyl 6-(dipropylamino)pyridazine-3-carboxylate Not explicitly listed C13H23N3O2 Dipropylamino, ethyl ester High lipophilicity, moderate metabolic stability
Ethyl 6-(ethylamino)pyridazine-3-carboxylate 1184482-79-8 C9H15N3O2 Ethylamino, ethyl ester Lower steric bulk, higher solubility
Ethyl 6-(isopropylamino)pyridazine-3-carboxylate 1823359-03-0 C11H19N3O2 Isopropylamino, ethyl ester Increased steric hindrance, slower metabolism
Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate 851169-06-7 C10H13N3O2 Cyclopropylamino, ethyl ester Rigid structure, reduced lipophilicity
Methyl 6-(isopropylamino)pyridazine-3-carboxylate 1823359-03-0 C10H17N3O2 Isopropylamino, methyl ester Higher polarity, faster hydrolysis
Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate 2230804-08-5 C10H11ClN2O2 Chlorine, cyclopropyl, ethyl ester Reactive intermediate, potential for derivatization

Research Implications and Notes

  • Structural-Activity Relationships (SAR): The dipropylamino group in the target compound balances lipophilicity and steric bulk, making it suitable for central nervous system (CNS) targets where membrane penetration is critical. In contrast, cyclopropyl or diazepane substituents may favor peripheral targets due to altered solubility .
  • Metabolic Stability : Ethyl esters generally exhibit longer half-lives than methyl esters, suggesting superior pharmacokinetics for ethyl-substituted analogs .
  • Contradictions in Data: Discrepancies in CAS numbers (e.g., Ethyl 6-(isopropylamino)pyridazine-3-carboxylate listed under CAS 1823359-03-0 and 1178687-41-6) may reflect regional naming conventions or isomer variations .

Biological Activity

Ethyl 6-(dipropylamino)pyridazine-3-carboxylate, a compound within the imidazo[1,2-b]pyridazine derivatives, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a six-membered pyridazine ring with an ethyl ester group at the C3 position and a dipropylamino group at the C6 position. This structural configuration is crucial for its biological activity, as it impacts the compound's interaction with various biological targets.

The compound's mechanism of action primarily involves its role as an enzyme inhibitor. It binds to specific enzymes' active sites, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt metabolic pathways, leading to therapeutic effects against various diseases. For instance, studies have indicated that derivatives of pyridazine compounds can inhibit key enzymes involved in inflammation and cancer progression .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated for its effectiveness against various bacterial strains, demonstrating significant inhibition in vitro. The compound's structure allows it to interfere with bacterial cell wall biosynthesis and other critical processes .

Anticancer Potential

The anticancer potential of this compound has been explored through various assays. For example, it has shown promising results in inhibiting the proliferation of cancer cells by targeting specific signaling pathways associated with tumor growth. The IC50 values observed in these studies indicate potent activity against multiple cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Variations in substituents on the pyridazine ring significantly influence its efficacy:

Substituent PositionType of SubstituentEffect on Activity
C3Ethyl esterEnhances solubility and bioavailability
C6DipropylaminoIncreases interaction with target enzymes
C4Various groupsModulates selectivity and potency

Research indicates that modifications at these positions can lead to compounds with improved pharmacological profiles .

Case Studies

  • Antitubercular Activity : In a study evaluating a series of pyridazine derivatives, this compound exhibited moderate antitubercular activity, suggesting its potential as a lead compound for tuberculosis treatment .
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of pyridazine derivatives, where this compound demonstrated significant inhibition of cyclooxygenase enzymes, which are critical in inflammatory processes .

Preparation Methods

General Synthetic Strategy for Pyridazine-3-carboxylates

Pyridazine derivatives with carboxylate groups are commonly synthesized via condensation reactions involving β-ketoesters and nitrile-containing compounds or hydrazine derivatives, followed by cyclization and functional group modifications.

Typical steps include:

  • Formation of substituted pyridazine ring: This often involves the reaction of β-ketoesters (e.g., ethyl acetoacetate) with cyanoesters or hydrazine derivatives under acidic or basic conditions to form pyridazine-3-carboxylate cores. For example, the reaction of ethyl acetoacetate with ethyl cyanoacetate in the presence of ammonium acetate and piperidine in refluxing benzene or ethanol can yield ethyl 5-cyano-1-ethyl-4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate intermediates.

  • Functionalization of the pyridazine ring: Subsequent reactions involve introducing substituents at specific ring positions, such as amino or alkylamino groups, via nucleophilic substitution or reductive amination.

Introduction of the Dipropylamino Group at the 6-Position

The dipropylamino substituent at the 6-position can be introduced by nucleophilic substitution of a suitable leaving group (e.g., chloro or bromo substituent) on the pyridazine ring with dipropylamine.

Synthetic approach:

  • Starting material: A 6-chloropyridazine-3-carboxylate ester can be prepared or obtained.

  • Nucleophilic substitution: Treatment of this chloro-substituted pyridazine ester with dipropylamine under reflux in an appropriate solvent (e.g., ethanol, acetonitrile, or DMF) facilitates the substitution of chlorine by the dipropylamino group, yielding Ethyl 6-(dipropylamino)pyridazine-3-carboxylate.

This method aligns with common strategies for introducing dialkylamino substituents on heterocyclic rings.

Representative Preparation Procedure (Inferred from Analogous Compounds)

Step Reagents & Conditions Description Yield & Notes
1. Formation of 6-chloropyridazine-3-carboxylate Reaction of pyridazine precursor with chlorinating agent (e.g., POCl3) Chlorination at the 6-position to introduce a good leaving group Moderate to good yield; requires careful control of reaction conditions
2. Nucleophilic substitution with dipropylamine Dipropylamine, reflux in ethanol or DMF, several hours Substitution of chlorine by dipropylamino group High yield expected; reaction monitored by TLC
3. Purification Recrystallization from ethanol or column chromatography Isolate pure this compound Purity confirmed by IR, NMR, MS

Analytical and Spectroscopic Characterization

  • Infrared (IR) spectroscopy: Characteristic ester carbonyl stretching around 1700-1735 cm⁻¹; C-N stretching bands indicative of amine substitution.

  • Nuclear Magnetic Resonance (NMR):

    • $$^{1}H$$ NMR shows signals for ethyl ester group (triplet for CH3 around 1.2 ppm, quartet for CH2 around 4.2 ppm), aromatic pyridazine protons, and aliphatic protons of dipropylamino group (multiplets in 0.9-3.5 ppm range).
    • $$^{13}C$$ NMR confirms carbonyl carbon (~160-170 ppm), aromatic carbons, and alkyl carbons.
  • Mass Spectrometry (MS): Molecular ion peak corresponding to the molecular weight of this compound; fragmentation patterns consistent with ester and amine moieties.

Summary Table of Preparation Methods and Conditions

Preparation Step Reagents Solvent Temperature Reaction Time Yield (%) Remarks
Pyridazine ring formation Ethyl acetoacetate + ethyl cyanoacetate + ammonium acetate + piperidine Benzene or EtOH Reflux (~160°C in benzene) Several hours 38-52% Requires azeotropic removal of water
Chlorination at 6-position POCl3 or similar chlorinating agent None or solvent like chloroform Reflux 3-6 hours Moderate Forms 6-chloropyridazine intermediate
Amino substitution Dipropylamine Ethanol, DMF, or acetonitrile Reflux 4-8 hours High (70-90%) Monitored by TLC; purification by recrystallization

Research Findings and Considerations

  • The formation of the pyridazine ring is sensitive to reaction conditions such as solvent polarity, temperature, and catalyst presence. Use of ammonium acetate and piperidine promotes cyclization and condensation.

  • Chlorination at the 6-position is a key step to enable nucleophilic substitution by dipropylamine. Over-chlorination or side reactions can reduce yield.

  • The nucleophilic substitution with dipropylamine proceeds efficiently under reflux conditions, and the reaction progress can be monitored by thin-layer chromatography (TLC).

  • Purification by recrystallization from ethanol or chromatographic techniques yields analytically pure product.

  • Spectroscopic data confirm the structure and substitution pattern of the final compound.

Q & A

Q. What are the recommended methods for synthesizing Ethyl 6-(dipropylamino)pyridazine-3-carboxylate, and how can intermediates be purified effectively?

Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution and esterification. For example, alkylation of pyridazine derivatives with dipropylamine under basic conditions (e.g., K₂CO₃ in DMF) can introduce the dipropylamino group. Purification of intermediates often requires column chromatography (silica gel, hexane/ethyl acetate gradients) to remove unreacted amines or byproducts. For isomer separation, preparative HPLC or recrystallization in ethanol/water mixtures may be employed .

Q. How should researchers confirm the structural identity of this compound?

Methodological Answer: Structural confirmation requires a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy carbonyl at C3, dipropylamino at C6) and assess purity .
  • Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., exact mass matching for C₁₄H₂₂N₃O₂) and detect isotopic patterns .
  • IR Spectroscopy : Identification of ester carbonyl (C=O) and amine (N-H) stretches .

Q. What are the primary biological targets or applications explored for this compound?

Methodological Answer: While direct evidence is limited for this specific compound, structurally related pyridazine derivatives are investigated for:

  • Kinase Inhibition : Molecular docking studies to assess interactions with ATP-binding pockets in kinases.
  • Antimicrobial Activity : Screening against bacterial/fungal strains via broth microdilution assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during the synthesis of this compound?

Methodological Answer: Yield discrepancies may arise from:

  • Isomer Formation : Rearrangement of intermediates (e.g., phenylethyl vs. phenylethyl isomers in pyridazine derivatives), detected via LCMS. Optimize reaction temperature and solvent polarity to suppress side reactions .
  • Byproduct Formation : Use quenching experiments (e.g., adding H₂O to halt reactions) and GC-MS to identify volatile byproducts. Adjust stoichiometry (e.g., amine:halide ratio) to minimize undesired pathways .

Q. What advanced techniques are recommended for studying the compound’s reaction mechanisms?

Methodological Answer:

  • Kinetic Profiling : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify rate-determining steps.
  • DFT Calculations : Model transition states and intermediates to predict regioselectivity in alkylation or esterification steps .
  • Isotopic Labeling : Use ¹⁵N-labeled amines to trace substitution pathways in pyridazine ring functionalization .

Q. How can researchers optimize the compound’s solubility and stability for in vitro assays?

Methodological Answer:

  • Solubility Screening : Test in DMSO, PBS, and cell culture media. For poor solubility, synthesize prodrugs (e.g., hydrolyzable ester analogs) .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) and analyze via HPLC to identify degradation products (e.g., hydrolysis of the ester group) .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for pyridazine derivatives?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replacing dipropylamino with cyclopropylamino) and compare bioactivity .
  • Pharmacophore Modeling : Use software like Schrödinger’s Phase to identify critical hydrogen-bonding or hydrophobic features .
  • In Silico Screening : Virtual screening against target libraries (e.g., GPCRs) to prioritize analogs for synthesis .

Data Analysis and Experimental Design

Q. How should researchers address conflicting bioactivity data between in vitro and in vivo studies?

Methodological Answer:

  • Metabolic Stability : Assess hepatic microsomal stability to identify rapid clearance (e.g., ester hydrolysis).
  • Protein Binding : Measure plasma protein binding (equilibrium dialysis) to correlate free drug concentration with efficacy .
  • Dose Optimization : Use pharmacokinetic modeling (e.g., non-compartmental analysis) to adjust dosing regimens .

Q. What analytical workflows are recommended for characterizing degradation products?

Methodological Answer:

  • LC-HRMS/MS : Fragment ions to elucidate degradation pathways (e.g., oxidation of dipropylamino to N-oxide) .
  • Isolation via Prep-TLC : Purify degradation products for NMR and X-ray crystallography (if crystalline) .

Q. How can researchers validate the compound’s selectivity in target engagement assays?

Methodological Answer:

  • Counter-Screening : Test against panels of related targets (e.g., kinase family members) to assess off-target effects.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by measuring thermal stabilization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-(dipropylamino)pyridazine-3-carboxylate
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